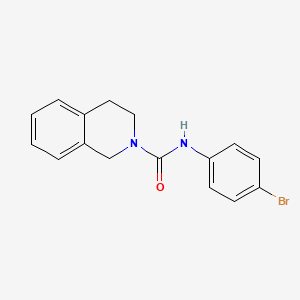

N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Description

N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is an organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a bromophenyl group attached to the isoquinoline ring system

Properties

IUPAC Name |

N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O/c17-14-5-7-15(8-6-14)18-16(20)19-10-9-12-3-1-2-4-13(12)11-19/h1-8H,9-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTOLJCURCIUQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320256 | |

| Record name | N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49823987 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

890583-21-8 | |

| Record name | N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves the condensation of 4-bromobenzylamine with isoquinoline-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Unfortunately, the search results provided do not contain information regarding the applications of "N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide". However, the search results do mention some related compounds and their applications.

N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues have been synthesized and studied for their potential to inhibit urease, with some showing more potency than standard thiourea . These compounds could be beneficial in developing drugs for treating ulcers and related complications .

Other applications of dihydroisoquinoline derivatives include:

- N-alkylated 3,4-dihydroisoquinolinone derivatives have biological and pharmacological properties, such as anti-nausea, anti-vomiting, antidiabetic, and antiallergy/anti-asthmatic activities .

- 3,4-dihydroisoquinoline derivatives may be useful in treating conditions where the dopamine 1 receptor plays a role, such as Parkinson's disease, schizophrenia, and Alzheimer's disease . They may also improve motor symptoms in Parkinson's disease and treat depression and attention deficit-hyperactivity disorder (ADHD) .

- (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides have potential anti-inflammatory and analgesic activities .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in critical cellular pathways. For example, it may inhibit the activity of kinases or proteases, leading to the modulation of signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the bromophenyl group and has shown antimicrobial and antiproliferative activities.

N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Another bromophenyl derivative with potential antimicrobial properties.

Uniqueness

N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is unique due to its isoquinoline core, which imparts distinct chemical and biological properties.

Biological Activity

N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, mechanisms of action, and biological activities of this compound, supported by recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the isoquinoline framework followed by the introduction of the bromophenyl group. Various synthetic routes have been explored, often utilizing coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to enhance yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that derivatives of this compound demonstrate promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have been evaluated for their efficacy against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has also been investigated. In studies involving estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7), certain derivatives showed notable cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells .

Urease Inhibition

Another area of research focuses on the urease inhibitory activity of this compound. A study found that several analogues demonstrated significant urease inhibition with IC50 values lower than standard thiourea, indicating potential applications in treating conditions like peptic ulcers . The structure-activity relationship (SAR) analysis suggested that electron-donating groups enhance inhibitory activity .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Molecular docking studies have revealed that the compound can form hydrogen bonds and hydrophobic interactions with key proteins involved in cellular signaling pathways. This interaction can modulate enzyme activities and influence cellular processes such as proliferation and apoptosis .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.